4-Fluorothiane-4-carbaldehyde
Description
4-Fluorothiane-4-carbaldehyde is a fluorinated heterocyclic aldehyde featuring a six-membered thiane ring (a sulfur-containing analog of cyclohexane) with a fluorine atom and a formyl (-CHO) group at the 4-position. Thiane-based compounds are less common than benzene or naphthalene derivatives, but their sulfur atom may confer distinct solubility and stability profiles .
Properties
IUPAC Name |
4-fluorothiane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FOS/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKORSHPCTLNAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzaldehyde Derivatives
Example Compounds :
- 4-Fluoro-3-methylbenzaldehyde
- 4-Fluoro-2-methylbenzaldehyde
Key Comparisons :
- Electronic Effects : The benzene ring in these analogs lacks sulfur, leading to reduced electron-withdrawing conjugation compared to the thiane system. Fluorine’s inductive effect in both systems polarizes the aldehyde group, but the thiane ring’s sulfur may delocalize electron density differently, altering reaction kinetics .
- Applications: Benzaldehyde derivatives are widely used in drug synthesis (e.g., antibiotics, antivirals), while thiane-based aldehydes may offer novel reactivity in asymmetric catalysis or specialty chemical production .
Naphthalene-carbaldehyde Derivatives
Example Compounds :
- 4-Hexyloxynaphthalene-1-carbaldehyde
- 4-(Benzyloxy)naphthalene-2-carbaldehyde
Key Comparisons :
- Aromaticity: Naphthalene’s extended π-system enhances stability and conjugation compared to the non-aromatic thiane ring. This reduces electrophilicity at the aldehyde group in naphthalene derivatives.
- Substituent Effects: Alkoxy groups (e.g., hexyloxy, benzyloxy) in naphthalene analogs act as electron donors, opposing fluorine’s electron-withdrawing effect in 4-Fluorothiane-4-carbaldehyde. This difference significantly impacts redox behavior and solubility .
Indole and Pyridine Derivatives
Example Compounds :
- 4-Fluoro-2,3-Dihydro-1H-Indole
- 4-Fluoro-2-methylpyridine
Key Comparisons :
- Heteroatom Influence : Indole’s nitrogen and thiane’s sulfur create distinct electronic environments. Indole derivatives often exhibit basicity and hydrogen-bonding capacity, whereas thiane’s sulfur may participate in coordination chemistry.
Data Table: Hypothetical Property Comparison
| Compound | Molecular Weight | Ring Type | Key Substituents | Predicted Reactivity (Nucleophilic Addition) |
|---|---|---|---|---|
| This compound | ~162 g/mol | Thiane (S) | -F, -CHO | High (polarized aldehyde) |
| 4-Fluoro-3-methylbenzaldehyde | ~152 g/mol | Benzene | -F, -CH3, -CHO | Moderate (steric hindrance) |
| 4-Hexyloxynaphthalene-1-carbaldehyde | ~256 g/mol | Naphthalene | -O-C6H13, -CHO | Low (electron-donating alkoxy) |
| 4-Fluoro-2,3-Dihydro-1H-Indole | ~139 g/mol | Indoline | -F, -NH | Variable (dependent on NH participation) |
Research Implications and Limitations
The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs. Key research gaps include:
- Experimental data on solubility, melting point, and reaction rates.
- Comparative studies on sulfur’s role in thiane vs. oxygen/nitrogen in other heterocycles.
Future work should prioritize synthesizing this compound and benchmarking its properties against the analogs discussed here.
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